![molecular formula C8H6IN B1389039 2-Iodo-3-methylbenzonitrile CAS No. 52107-70-7](/img/structure/B1389039.png)
2-Iodo-3-methylbenzonitrile
Overview
Description
2-Iodo-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6IN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methylbenzonitrile consists of a benzene ring with an iodine atom and a methyl group attached to one carbon and a nitrile group attached to an adjacent carbon .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-Iodo-3-methylbenzonitrile: is a versatile building block in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals . Its iodo and cyano groups make it a valuable intermediate for various coupling reactions, enabling the synthesis of a wide range of bioactive compounds.
Gelation Properties in Material Science
Research has shown that iodo substitution on triazole derivatives, which can be synthesized from 2-Iodo-3-methylbenzonitrile, significantly enhances gelation abilities . This property is crucial for creating novel materials with potential applications in drug delivery systems and tissue engineering.
Analytical Chemistry
In analytical chemistry, 2-Iodo-3-methylbenzonitrile is used as a standard or reference compound in various spectroscopic analyses, including NMR, HPLC, and LC-MS, to ensure the accuracy and reliability of analytical results .
Environmental Science
While direct applications in environmental science are not explicitly documented for 2-Iodo-3-methylbenzonitrile, related compounds and methodologies involving halogenated nitriles are used in environmental remediation processes, such as water purification and pollution control .
Biochemistry Research
In biochemistry research, halogenated compounds like 2-Iodo-3-methylbenzonitrile are often used in proteomics to study protein interactions and functions. They can serve as probes or linkers in the identification of proteins and mapping of biochemical pathways .
Pharmaceutical Research
2-Iodo-3-methylbenzonitrile: plays a role in the synthesis of indole derivatives, which have a wide range of biological activities and are key components in the development of new drugs .
Materials Science
The compound’s properties are leveraged in materials science, particularly in the development of photovoltaic devices. It can be used to synthesize materials that improve the efficiency and stability of solar cells .
Nanotechnology
Although not directly linked to 2-Iodo-3-methylbenzonitrile , nanotechnology applications often involve the use of halogenated organic compounds in the synthesis of nanoparticles with unique properties for environmental improvement and other technological advancements .
Mechanism of Action
properties
IUPAC Name |
2-iodo-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRRPBJJWSSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662235 | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methylbenzonitrile | |
CAS RN |
52107-70-7 | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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